Methyl 2-({1-[4-(furan-2-yl)-2,6-dioxocyclohexylidene]ethyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({1-[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]ETHYL}AMINO)BENZOATE is a complex organic compound with a unique structure that combines a furan ring, a cyclohexylidene group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({1-[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]ETHYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Cyclohexylidene Intermediate: The initial step involves the reaction of a furan derivative with a cyclohexanone derivative under acidic or basic conditions to form the cyclohexylidene intermediate.
Amination: The intermediate is then reacted with an amine, such as ethylamine, under controlled conditions to introduce the amino group.
Esterification: Finally, the product is esterified with methyl benzoate in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({1-[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]ETHYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyclohexylidene group can be reduced to cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzoates and amino derivatives.
Scientific Research Applications
METHYL 2-({1-[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]ETHYL}AMINO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism by which METHYL 2-({1-[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]ETHYL}AMINO)BENZOATE exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The furan ring and cyclohexylidene group may play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-({1-[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]ETHYL}AMINO)BENZOATE: can be compared with other benzoate esters and furan derivatives, such as:
Uniqueness
The uniqueness of METHYL 2-({1-[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]ETHYL}AMINO)BENZOATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, and applications of METHYL 2-({1-[4-(2-FURYL)-2,6-DIOXOCYCLOHEXYLIDEN]ETHYL}AMINO)BENZOATE, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
Molecular Formula |
C20H19NO5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 2-[1-[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]ethylideneamino]benzoate |
InChI |
InChI=1S/C20H19NO5/c1-12(21-15-7-4-3-6-14(15)20(24)25-2)19-16(22)10-13(11-17(19)23)18-8-5-9-26-18/h3-9,13,22H,10-11H2,1-2H3 |
InChI Key |
GUDJVOKKPWPXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(=O)OC)C2=C(CC(CC2=O)C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.